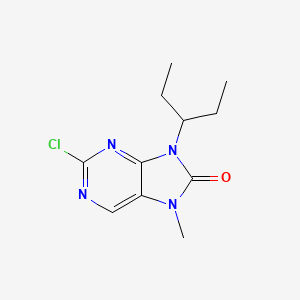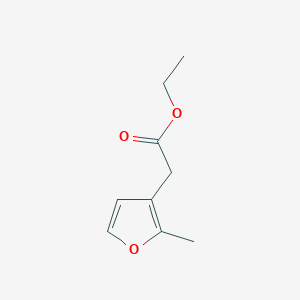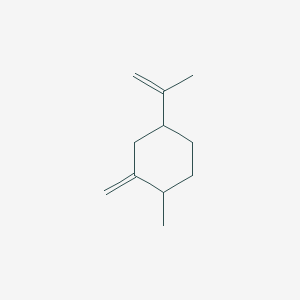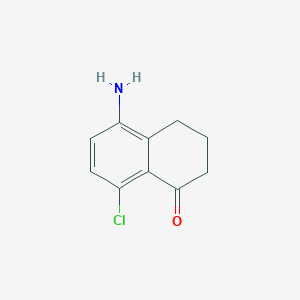![molecular formula C10H12N2O2 B8317230 ethyl (2R,4R)-8,9-diazatricyclo[4.3.0.04]nona-1(6),7-diene-7-carboxylate](/img/structure/B8317230.png)
ethyl (2R,4R)-8,9-diazatricyclo[4.3.0.04]nona-1(6),7-diene-7-carboxylate
Descripción general
Descripción
ethyl (2R,4R)-8,9-diazatricyclo[43004]nona-1(6),7-diene-7-carboxylate is a complex organic compound with a unique structure that includes a diazacyclopropa ring fused to a pentalene system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2R,4R)-8,9-diazatricyclo[4.3.0.04]nona-1(6),7-diene-7-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps often include cyclization reactions to form the diazacyclopropa ring and subsequent functionalization to introduce the carboxylic acid ethyl ester group. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality, and implementing efficient purification techniques. Industrial methods may also explore alternative synthetic routes to reduce costs and improve sustainability.
Análisis De Reacciones Químicas
Types of Reactions
ethyl (2R,4R)-8,9-diazatricyclo[4.3.0.04]nona-1(6),7-diene-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, enabling the synthesis of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
ethyl (2R,4R)-8,9-diazatricyclo[4.3.0.04]nona-1(6),7-diene-7-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: It has potential as a lead compound for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: It is explored for its potential in materials science, such as in the development of novel polymers or coatings.
Mecanismo De Acción
The mechanism of action of ethyl (2R,4R)-8,9-diazatricyclo[4.3.0.04]nona-1(6),7-diene-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other diazacyclopropa derivatives and pentalene-based molecules. Examples include:
- (1aR,5aR)-1a,2,5,5a-Tetrahydro-1H-2,3-diazacyclopropa[a]pentalene-4-carboxylic acid methyl ester
- (1aR,5aR)-1a,2,5,5a-Tetrahydro-1H-2,3-diazacyclopropa[a]pentalene-4-carboxylic acid propyl ester
Uniqueness
The uniqueness of ethyl (2R,4R)-8,9-diazatricyclo[43004]nona-1(6),7-diene-7-carboxylate lies in its specific structural features and functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C10H12N2O2 |
|---|---|
Peso molecular |
192.21 g/mol |
Nombre IUPAC |
ethyl (2R,4R)-8,9-diazatricyclo[4.3.0.02,4]nona-1(6),7-diene-7-carboxylate |
InChI |
InChI=1S/C10H12N2O2/c1-2-14-10(13)9-7-4-5-3-6(5)8(7)11-12-9/h5-6H,2-4H2,1H3,(H,11,12)/t5-,6-/m1/s1 |
Clave InChI |
IETHOCPPFVXWDU-PHDIDXHHSA-N |
SMILES isomérico |
CCOC(=O)C1=NNC2=C1C[C@@H]3[C@H]2C3 |
SMILES canónico |
CCOC(=O)C1=NNC2=C1CC3C2C3 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details

















Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
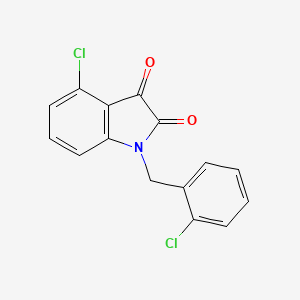
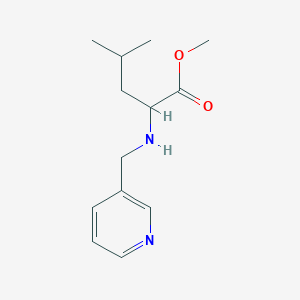
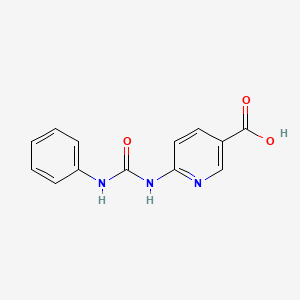
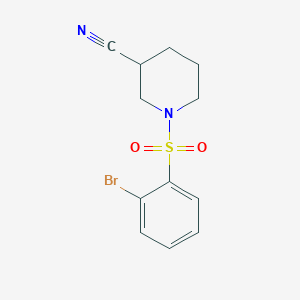
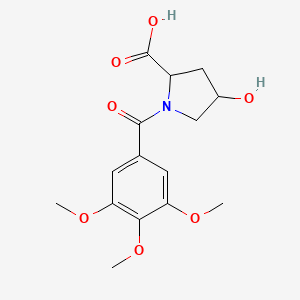
![(1R,5R)-spiro[bicyclo[3.2.0]heptane-6,2'-[1,3]dioxolan]-3-one](/img/structure/B8317199.png)
![5-[1,4]Diazepan-1-yl-2-nitro-benzoic acid](/img/structure/B8317201.png)

![2-Propyn-1-ol, 3-[4-[(trifluoromethyl)thio]phenyl]-](/img/structure/B8317216.png)
